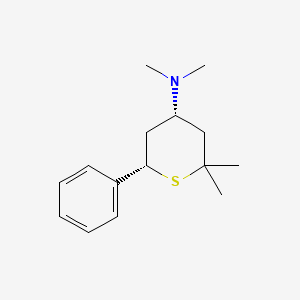
1-Iodoocta-3,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodoocta-3,4-diene is an organic compound characterized by the presence of an iodine atom attached to an octadiene structure. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
The synthesis of 1-Iodoocta-3,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of organohalides. This method typically requires the use of a strong base to eliminate hydrogen halide from the precursor molecule, resulting in the formation of the diene structure . Another method involves the hydroboration of bromo-substituted enynes followed by hydride addition . Industrial production methods may vary, but they generally involve similar principles of dehydrohalogenation and hydroboration.
Análisis De Reacciones Químicas
1-Iodoocta-3,4-diene undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens and nucleophiles.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
1-Iodoocta-3,4-diene has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and the development of new biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Iodoocta-3,4-diene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound acts as a diene, reacting with a dienophile to form a cyclic product. The reaction proceeds through a concerted mechanism, where the π-electrons of the diene and dienophile interact to form new σ-bonds . This mechanism is highly dependent on the electronic and steric properties of the reactants.
Comparación Con Compuestos Similares
1-Iodoocta-3,4-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the production of natural rubber.
2,5-Hexadiene: A non-conjugated diene with different reactivity compared to conjugated dienes.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and properties compared to other dienes.
Propiedades
Número CAS |
84672-42-4 |
|---|---|
Fórmula molecular |
C8H13I |
Peso molecular |
236.09 g/mol |
InChI |
InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h4,6H,2-3,7-8H2,1H3 |
Clave InChI |
QCNJGUZWRQTIJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C=CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


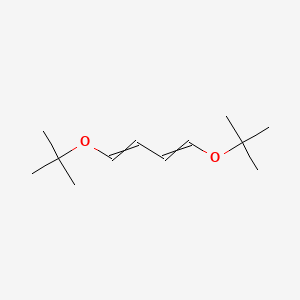
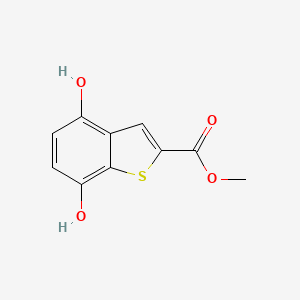
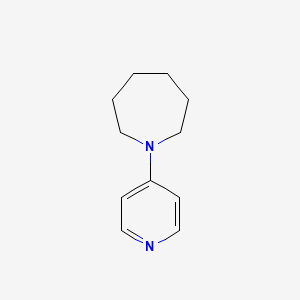
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
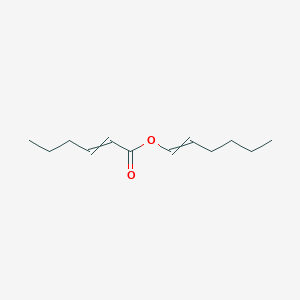
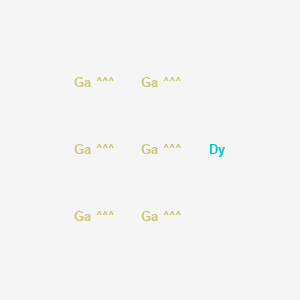
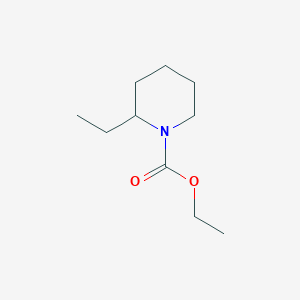
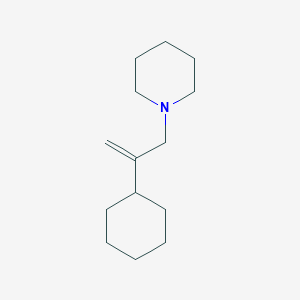
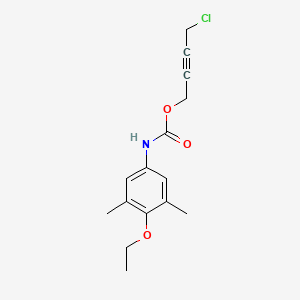
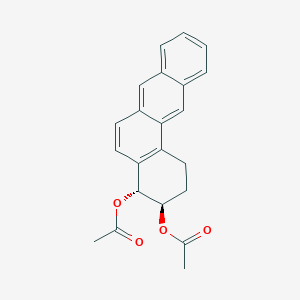
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
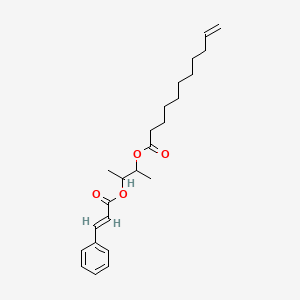
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
